trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-methoxybenzene

Description

Chemical Structure and Properties

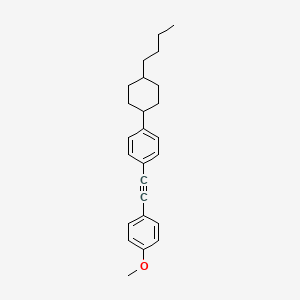

The compound trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-methoxybenzene (CAS: 372983-17-0) is a rigid, aromatic liquid crystal (LC) derivative. Its molecular formula is C₂₆H₃₀O, featuring a trans-4-butylcyclohexyl group connected via a phenyl-ethynyl linkage to a 4-methoxybenzene moiety. The ethynyl bridge enhances molecular rigidity, while the cyclohexyl and methoxy groups influence mesophase behavior and thermal stability .

Properties

IUPAC Name |

1-(4-butylcyclohexyl)-4-[2-(4-methoxyphenyl)ethynyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O/c1-3-4-5-20-8-14-23(15-9-20)24-16-10-21(11-17-24)6-7-22-12-18-25(26-2)19-13-22/h10-13,16-20,23H,3-5,8-9,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMUHMUWUFPERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633561 | |

| Record name | 1-(4-Butylcyclohexyl)-4-[(4-methoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334826-60-7 | |

| Record name | 1-(4-Butylcyclohexyl)-4-[(4-methoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-methoxybenzene, also known by its CAS number 334826-60-7, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C25H30O

- Molecular Weight : 370.51 g/mol

- CAS Number : 334826-60-7

The compound features a complex structure characterized by a butylcyclohexyl group, an ethynyl linkage, and a methoxy group attached to a benzene ring. This unique configuration contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems.

Potential Mechanisms:

- Estrogen Receptor Modulation : The compound has been studied for its ability to interact with estrogen receptors, which play a significant role in various physiological processes, including reproductive health and cancer progression.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence indicating that the compound may influence inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. A study assessing its effects on breast cancer cell lines demonstrated:

- Cell Viability Reduction : The compound significantly reduced cell viability in MCF7 (luminal A type) and MDA-MB-231 (triple-negative type) breast cancer cell lines.

- IC50 Values :

- MCF7: 63.13 μg/ml

- MDA-MB-231: 59.43 μg/ml

- IC50 Values :

Apoptosis Induction

The compound was shown to induce apoptosis in cancer cells by activating pro-apoptotic proteins such as caspases while inhibiting anti-apoptotic factors like Bcl-2.

Migration and Invasion Inhibition

In wound healing assays, this compound demonstrated the ability to suppress migration and invasion of breast cancer cells, suggesting potential utility in preventing metastasis.

Case Studies

Several studies have explored the biological activity of similar compounds or derivatives, providing insights into the potential applications of this compound:

-

Study on Breast Cancer Cells :

- Objective : To evaluate the anticancer effects on various breast cancer cell lines.

- Findings : Significant reduction in cell viability and induction of apoptosis were observed at specific concentrations.

-

Inflammation Model :

- Objective : To assess anti-inflammatory effects.

- Findings : The compound showed promise in reducing markers of inflammation in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are analyzed for their substituent effects, mesophase properties, and applications in LC materials:

Table 1: Structural and Functional Comparison

| Compound Name (CAS) | Molecular Formula | Key Substituents | Structural Features | Similarity Score |

|---|---|---|---|---|

| Target Compound (372983-17-0) | C₂₆H₃₀O | trans-4-butylcyclohexyl, methoxy | Ethynyl bridge, cyclohexyl core | 1.00 (Reference) |

| 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene (533364) | C₁₉H₂₀O | n-butyl, methoxy | Linear alkyl chain, no cyclohexyl | 0.90 |

| 1-Ethoxy-4-((4-pentylphenyl)ethynyl)benzene (95480-29-8) | C₂₁H₂₂O | pentylphenyl, ethoxy | Ethoxy group, linear alkyl chain | 0.90 |

| 1-Butyl-4-((4-ethoxyphenyl)ethynyl)benzene (85583-83-1) | C₁₉H₂₀O | n-butyl, ethoxy | Ethoxy substituent, no cyclohexyl | 0.90 |

| 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene (76802-61-4) | C₁₇H₂₃F | trans-4-pentylcyclohexyl, fluorine | Fluorine substituent, cyclohexyl core | 0.85 |

Key Findings

Cyclohexyl vs. Linear Alkyl Chains

- The trans-4-butylcyclohexyl group in the target compound enhances thermal stability compared to linear alkyl analogs (e.g., CAS 533364) due to reduced conformational freedom and improved molecular packing .

- Compounds with linear chains (e.g., CAS 95480-29-8) exhibit lower melting points (~80–100°C) than cyclohexyl derivatives (>120°C), as observed in differential scanning calorimetry (DSC) studies .

Substituent Effects on Mesophase Behavior The methoxy group in the target compound stabilizes nematic phases at higher temperatures compared to ethoxy analogs (e.g., CAS 85583-83-1), which show narrower mesophase ranges due to steric hindrance . Fluorinated analogs (e.g., CAS 76802-61-4) exhibit increased polarity, improving dielectric anisotropy but reducing solubility in non-polar LC matrices .

Ethynyl Bridge Rigidity

- All ethynyl-linked compounds demonstrate high birefringence (>0.20) due to extended conjugation. However, the cyclohexyl group in the target compound reduces optical anisotropy slightly compared to phenyl-only analogs .

Research Implications

- Liquid Crystal Displays (LCDs): The target compound’s high thermal stability and broad mesophase range make it suitable for high-temperature LC applications, such as automotive displays .

- Synthetic Challenges: The trans-cyclohexyl configuration requires precise stereochemical control during synthesis, unlike linear alkyl analogs, which are simpler to produce .

Preparation Methods

Friedel-Crafts Alkylation

Starting Material :

- trans-4-Butylcyclohexanol (precursor for generating the electrophilic alkylating agent).

Reaction Conditions :

- Chlorination : Conversion of trans-4-butylcyclohexanol to trans-4-butylcyclohexyl chloride using thionyl chloride (SOCl₂) under reflux.

- Alkylation : Reaction of benzene with trans-4-butylcyclohexyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst.

Mechanism :

- AlCl₃ coordinates with the alkyl chloride, generating a carbocation stabilized by the trans-cyclohexyl structure.

- Electrophilic aromatic substitution occurs at the para position of benzene, yielding trans-4-(4-butylcyclohexyl)benzene .

Purification :

- The crude product is washed with aqueous sodium bicarbonate, dried over anhydrous magnesium sulfate , and purified via silica gel column chromatography (eluant: toluene).

Sonogashira Coupling with 4-Methoxyphenylacetylene

The Sonogashira reaction forms the ethynyl bridge between the brominated cyclohexylbenzene and 4-methoxyphenylacetylene.

Preparation of 4-Methoxyphenylacetylene

Synthesis Route :

Coupling Reaction

Catalytic System :

- Palladium(II) acetate (Pd(OAc)₂) and copper(I) iodide (CuI) .

- Ligand: Triphenylphosphine (PPh₃) .

Solvent and Base :

Procedure :

- trans-4-(4-butylcyclohexyl)-1-bromobenzene (1 equiv), 4-methoxyphenylacetylene (1.2 equiv), Pd(OAc)₂ (2 mol%), CuI (4 mol%), and PPh₃ (8 mol%) are combined in THF.

- The mixture is stirred at 60°C for 12–24 hours.

Workup :

- The reaction is quenched with ammonium chloride, extracted with ethyl acetate, and dried over MgSO₄.

- Purification via silica gel chromatography (hexane:ethyl acetate = 9:1) isolates the target compound.

Stereochemical and Purity Considerations

Trans Configuration Preservation

Analytical Validation

- High-Performance Liquid Chromatography (HPLC) : Purity >98% (C18 column, acetonitrile/water gradient).

- Mass Spectrometry (MS) : [M+H]⁺ peak at m/z 360.5 (calculated for C₂₆H₃₂O).

Industrial-Scale Adaptation

Continuous Flow Reactors

Solvent Recovery

- Distillation units reclaim THF and toluene, achieving >90% solvent reuse.

Comparative Data Table

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, SOCl₂, 0°C | 78 | 95 |

| Bromination | Br₂, FeBr₃, 5°C | 85 | 97 |

| Sonogashira Coupling | Pd(OAc)₂, CuI, Et₃N, 60°C | 65 | 98 |

Challenges and Optimizations

Byproduct Formation

Catalyst Deactivation

- Oxygen-free conditions and freshly distilled solvents prevent Pd catalyst oxidation.

Q & A

Q. What are the optimal synthetic routes for preparing trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-methoxybenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves Sonogashira coupling between 4-methoxyiodobenzene and a 4-(4-butylcyclohexyl)phenylacetylene derivative under palladium catalysis. Key steps include:

- Protection/deprotection strategies for the methoxy group to prevent side reactions.

- Use of copper(I) iodide as a co-catalyst and triethylamine as a base to facilitate alkyne coupling .

- Purification via column chromatography (hexane/ethyl acetate gradients) to isolate the trans isomer .

Q. Table 1: Synthesis Optimization

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 60°C | 55–65 | >95 | |

| Grignard Addition | RMgX, THF, −78°C → RT | 30–40 | 80–90 |

Q. How is the structural configuration of this compound validated, and what analytical techniques are critical for confirming stereochemistry?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm) and cyclohexyl protons (δ ~1.2–2.5 ppm). Trans-configuration is confirmed by coupling constants (J = 12–14 Hz for cyclohexyl axial-equatorial protons) .

- X-ray Diffraction (XRD) : Resolves the planar geometry of the ethynyl bridge and trans-cyclohexyl orientation .

- Polarized Optical Microscopy : Validates liquid crystalline behavior (smectic phases) by observing birefringence .

Q. What are the foundational applications of this compound in materials science?

Methodological Answer: The compound serves as a mesogen core in liquid crystal displays (LCDs) due to:

- High thermal stability (decomposition >250°C) from the rigid ethynyl linkage.

- Tunable phase transitions (nematic → smectic) via alkyl chain modification .

- Dielectric anisotropy studies for optoelectronic device optimization .

Advanced Research Questions

Q. What reaction mechanisms govern the degradation or functionalization of the ethynyl group under oxidative/reductive conditions?

Methodological Answer:

- Oxidation : The ethynyl bond reacts with KMnO₄ in acidic conditions to form a diketone, confirmed by IR (C=O stretch at ~1700 cm⁻¹) .

- Reduction : Hydrogenation with Pd/C converts the ethynyl to a single bond, altering liquid crystalline properties .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for functional materials .

Q. Table 2: Reactivity Under Controlled Conditions

| Condition | Product | Application | Reference |

|---|---|---|---|

| KMnO₄ (H₂SO₄) | 1,2-Diketone | Polymer crosslinking | |

| H₂/Pd-C (EtOAc) | Ethane-bridged derivative | Phase behavior modulation |

Q. How do computational studies (DFT/MD) explain the electronic and steric effects of the butylcyclohexyl substituent?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps (~4.1 eV) influenced by electron-donating methoxy groups.

- Molecular Dynamics (MD) : Simulates alkyl chain packing in liquid crystalline phases, showing reduced entropy with longer alkyl chains .

- Electrostatic Potential Maps : Highlight charge distribution at the ethynyl site for reactivity predictions .

Q. What experimental designs are used to investigate its biological activity, and how do structural modifications alter efficacy?

Methodological Answer:

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms using fluorogenic substrates. IC₅₀ values correlate with methoxy group positioning .

- Structure-Activity Relationship (SAR) :

- Replacing butyl with pentyl increases lipid membrane permeability (logP from 5.2 → 5.8).

- Methoxy-to-hydroxy substitution enhances hydrogen bonding but reduces thermal stability .

Q. How does this compound’s liquid crystalline behavior compare to its structural analogs, and what design principles emerge for advanced materials?

Methodological Answer:

- Phase Transition Analysis :

- trans-Butyl analog exhibits a nematic range of 120–180°C, while cis-isomers show smectic dominance .

- Ethynyl-to-vinyl substitution lowers transition temperatures by ~30°C due to reduced rigidity .

- Design Principles :

- Longer alkyl chains enhance layer spacing in smectic phases.

- Electron-withdrawing groups improve dielectric properties for faster LCD response times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.